3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thiophene-pyrazole core with a 5,5-dioxo moiety and substituted aromatic groups. The 4-methoxyphenyl group at position 2 and the 3-chlorobenzamide at position 3 introduce steric and electronic effects critical for its physicochemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-15-7-5-14(6-8-15)23-18(16-10-28(25,26)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWPCBTLWSTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: This step involves a substitution reaction where the methoxyphenyl group is introduced using appropriate aryl halides and catalysts.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison is provided below, focusing on substituent effects, spectroscopic profiles, and biological relevance.
Structural Analogues
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s 5,5-dioxo group distinguishes it from analogues like , which lack this electron-withdrawing feature. This moiety likely enhances polarity and hydrogen-bonding capacity.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Notes:
- The absence of reported data for the target compound highlights a gap in publicly accessible studies. However, analogues like demonstrate characteristic signals for aromatic protons (δ 6.86–7.26) and functional groups (e.g., C=S at 1243 cm⁻¹), which can guide inferences about the target’s spectral behavior.
Biological Activity
3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound characterized by its thieno[3,4-c]pyrazole core and various functional groups that confer potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.86 g/mol. The structure includes a chlorine atom, a methoxyphenyl group, and a dioxo thieno[3,4-c]pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₄S |
| Molecular Weight | 393.86 g/mol |
| CAS Number | 450337-75-4 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has shown selective cytotoxic effects against various cancer cell lines, particularly melanoma. For instance, one study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity in human melanoma cells (VMM917), with an emphasis on their ability to induce cell cycle arrest and reduce melanin content in treated cells .
The proposed mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cancer cell proliferation and survival. The compound may interact with cellular targets such as protein kinases or transcription factors that regulate cell growth and apoptosis. This interaction can lead to the modulation of signaling pathways associated with tumorigenesis.
Case Studies and Research Findings
- Cytotoxicity in Melanoma Cells :
- Inhibition of Enzymatic Activity :
-
Anti-inflammatory Properties :
- Some derivatives of this compound have also been evaluated for their anti-inflammatory effects. They demonstrated the ability to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases alongside cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
